emrB protein
Description
Properties
CAS No. |
148770-77-8 |
|---|---|
Molecular Formula |
C7H14FNO2 |
Synonyms |
emrB protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Emrb Protein
Primary Sequence and Predicted Topology of EmrB
EmrB from E. coli is a protein comprised of 512 amino acids. uniprot.org As a member of the MFS, its structure is characterized by a series of transmembrane helices that span the inner bacterial membrane. frontiersin.orguniprot.org
Transmembrane Helix Organization of EmrB Protein
EmrB is predicted to possess a distinctive 14-transmembrane helix (TMH) architecture. frontiersin.orgbiorxiv.org This sets it apart from other well-characterized MFS transporters like EmrD and MdfA, which typically feature 12 TMHs. researchgate.net The 14 helices are thought to be organized into two domains, creating a channel-like structure through the inner membrane. biorxiv.orgsystemsbiology.net The N- and C-termini of the protein are both located in the cytoplasm. biorxiv.org
Cytoplasmic and Extracellular Domain Localization of EmrB
The transmembrane helices of EmrB are connected by a series of loops that are situated in either the cytoplasm or the periplasm (the space between the inner and outer membranes). uniprot.orguniprot.org Unlike some other tripartite efflux pump transporters, EmrB lacks a large periplasmic domain. frontiersin.org The loops connecting the helices on the periplasmic side are crucial for interacting with the periplasmic adaptor protein, EmrA. researchgate.netresearchgate.net The cytoplasmic domains, including the N- and C-termini, are involved in the transport process, which is energized by the proton motive force. frontiersin.orgbiorxiv.org
Oligomeric State and Complex Assembly of EmrB
EmrB does not function in isolation but as part of a large, tripartite complex that spans the entire bacterial envelope. researchgate.netacs.org This complex consists of the inner membrane transporter EmrB, the periplasmic adaptor protein EmrA, and the outer membrane channel TolC. researchgate.netnih.gov
EmrAB Dimerization and Complex Formation
EmrB forms a stable sub-complex with the periplasmic adaptor protein EmrA. nih.govosti.gov Studies have shown that the EmrAB complex can form a dimer in vitro. uniprot.orgnih.govresearchgate.net More recent high-resolution structural data of the entire EmrAB-TolC pump reveals a unique, asymmetric assembly with a stoichiometry of one this compound, six EmrA proteins, and three TolC proteins (1:6:3). researcher.lifercsb.org EmrA is anchored to the inner membrane by a single transmembrane helix and its elongated structure bridges the periplasm. researchgate.netnih.gov
Spatial Orientation of EmrAB-TolC Components within the Trans-envelope Conduit
The fully assembled EmrAB-TolC complex forms a continuous conduit of approximately 33 nanometers in length, allowing for the direct efflux of substrates from the cytoplasm or inner membrane across both bacterial membranes to the extracellular space. researchgate.netscdi-montpellier.frnih.gov The outer membrane channel, TolC, is a trimer that forms a 100 Å long α-helical tunnel extending into the periplasm. frontiersin.org The periplasmic protein EmrA forms a hexameric ring that connects the inner membrane-embedded EmrB to the periplasmic tip of the TolC channel. researcher.lifenih.gov This connection is likely a "tip-to-tip" interaction between the coiled-coil domains of EmrA and TolC, creating an extended periplasmic canal. researchgate.netscdi-montpellier.frnih.gov This modular assembly allows for the coupling of the proton-motive-force-driven transport at the inner membrane with direct expulsion through the outer membrane. nih.gov
Conformational Dynamics of EmrB within the Efflux Complex
The function of EmrB as a transporter relies on conformational changes that facilitate the binding and translocation of substrates. frontiersin.org As an MFS transporter, EmrB is believed to operate via an alternating access mechanism. acs.org This model suggests that the protein alternates between two principal conformations: one where the substrate-binding site is open to the cytoplasm (or the inner leaflet of the inner membrane) and another where it is open to the periplasmic side of the membrane. frontiersin.org
The binding of a substrate and a proton on the cytoplasmic side is thought to trigger a conformational change in EmrB. researcher.lifefrontiersin.org This change reorients the binding site to face the periplasmic space, where the substrate is then released into the channel formed by EmrA and TolC. frontiersin.orguni-frankfurt.de The subsequent release of the proton and return to the inward-facing conformation completes the transport cycle. These conformational dynamics within EmrB are allosterically coupled to the assembly and state of the entire EmrAB-TolC complex, ensuring a coordinated, one-step transport process across the entire cell envelope. researcher.lifefrontiersin.org
Data Tables
Table 1: Structural Features of the this compound and its Complex
| Feature | Description | Source(s) |
|---|---|---|
| Protein Family | Major Facilitator Superfamily (MFS) | frontiersin.orguniprot.org |
| Amino Acid Count | 512 residues in E. coli | uniprot.org |
| Transmembrane Helices (TMHs) | 14 | frontiersin.orgbiorxiv.org |
| Topology | N- and C-termini located in the cytoplasm | biorxiv.org |
| Periplasmic Domains | Lacks a large periplasmic domain; has small connecting loops | frontiersin.org |
| Oligomeric State of EmrB | Asymmetric monomer within the full complex | researcher.life |
| Associated Proteins | EmrA (Periplasmic Adaptor), TolC (Outer Membrane Factor) | researchgate.netnih.gov |
| Full Complex Stoichiometry | 1 EmrB : 6 EmrA : 3 TolC | researcher.lifercsb.org |
| Full Complex Length | ~33 nanometers | researchgate.netscdi-montpellier.frnih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Carbonyl cyanide m-chlorophenylhydrazone | CCCP |
| Nalidixic acid | |
| Tetrachlorosalicylanilide (B1203695) | TSA |
| Thiolactomycin (B1682310) | TLM |
| Cerulenin |
Functional Mechanisms of Emrb Protein
Energy Coupling for EmrB-Mediated Transport
As a member of the Major Facilitator Superfamily (MFS), EmrB operates as a secondary active transporter. nih.gov This means it doesn't directly consume ATP. Instead, it harnesses the energy stored in electrochemical ion gradients across the inner bacterial membrane to drive the efflux of substrates. nih.govmdpi.comacs.org
The primary energy source for EmrB-mediated transport is the proton motive force (PMF). mdpi.comnih.govresearchgate.net The EmrAB-TolC system, including EmrB, is a PMF-dependent efflux pump. researchgate.net This force is generated by the transmembrane electrochemical gradient of protons (H+), creating a potential energy source that the transporter can tap into. researchgate.net EmrB functions as a drug/proton antiporter, a mechanism common to many proton-dependent multidrug efflux proteins. researchgate.net In this process, the influx of protons down their electrochemical gradient is coupled to the efflux of a drug molecule against its concentration gradient. biorxiv.org Many MFS transporters, like EmrB, consume one proton to transport one molecule of an electroneutral substrate. nih.gov
The transport process is fundamentally driven by the electrochemical gradient across the cell membrane. researchgate.netlumsa.it This gradient is composed of two elements: the chemical gradient (the difference in proton concentration) and the electrical gradient (the difference in charge across the membrane). lumsa.itpressbooks.publibretexts.org The interior of a bacterial cell is typically negatively charged relative to the exterior, which favors the inward movement of positive ions like protons. libretexts.org EmrB utilizes this natural tendency for protons to move into the cell to power the expulsion of toxic substrates. biorxiv.org The energy stored in the electrochemical gradient facilitates a conformational change in the EmrB protein, enabling it to bind a substrate on the inner side of the membrane and release it into the periplasmic space, from where it is expelled from the cell by the EmrA and TolC components of the pump. mdpi.com
Proton Motive Force (PMF) Utilization by EmrB
Substrate Recognition and Specificity of EmrB
The this compound is the component of the EmrAB-TolC efflux pump responsible for recognizing and binding substrates. tandfonline.commicropublication.org This recognition is crucial for the pump's ability to extrude a wide array of structurally diverse compounds.
EmrB is an inner membrane protein predicted to have 14 transmembrane helices (TMHs). mdpi.comtandfonline.comresearchgate.net These helices form a structure that creates substrate-binding pockets. tandfonline.com The interior of these pockets is largely composed of hydrophobic residues, which is consistent with EmrB's function of transporting lipophilic compounds. nih.gov Substrates are thought to be recognized and bound either from the cytoplasm or directly from the inner leaflet of the cytoplasmic membrane. mdpi.comnih.gov The binding of a substrate likely induces conformational changes within EmrB, which is a critical step in the transport cycle. tandfonline.com
The EmrAB complex functions as a unit. While EmrB is responsible for the initial substrate recognition and transport across the inner membrane, the periplasmic adaptor protein, EmrA, is essential for bridging the gap to the outer membrane channel, TolC. researchgate.netresearchgate.net EmrA may also play a role in substrate handling, possibly receiving the substrate from EmrB and guiding it to TolC to prevent its escape into the periplasm. nih.gov Unlike other efflux systems where the inner membrane transporter has large periplasmic domains, EmrB has minimal periplasmic extensions. mdpi.comfrontiersin.org Therefore, the interaction between EmrA and EmrB is thought to occur primarily at the inner membrane and in the cytoplasm. nih.gov
The EmrAB-TolC pump is known for its ability to confer resistance to a wide range of toxic molecules.
EmrB recognizes and transports a variety of xenobiotics, which are compounds foreign to a biological system. inflibnet.ac.in Its substrates include uncouplers of oxidative phosphorylation, detergents, dyes, and various antibiotics. micropublication.orgpnas.orgcaister.com The ability to extrude such a diverse array of compounds is a hallmark of multidrug resistance pumps.
The following table details some of the known substrates of the this compound.
| Compound Class | Specific Compound |
| Uncouplers | Carbonyl cyanide m-chlorophenylhydrazone (CCCP) researchgate.netmcmaster.ca |
| 2,4-dinitrophenol (DNP) caister.com | |
| Antibiotics | Nalidixic acid researchgate.netmcmaster.ca |
| Thiolactomycin (B1682310) researchgate.netmcmaster.ca | |
| Cefazolin | |
| Cefamandole | |
| Cephalothin | |
| Cephaloridine | |
| Dyes | Ethidium bromide |
| Other | Bile salts micropublication.org |
| Detergents micropublication.org |
This table is not an exhaustive list of all known substrates.
Characterization of Substrate Spectrum
Endogenous Metabolites and Physiological Substrates
The this compound is a component of the Major Facilitator Superfamily (MFS) of transporters, a large and diverse group known for transporting a wide array of substrates, including metabolic intermediates. nih.gov While extensively studied for its role in multidrug resistance by extruding toxic compounds, its function concerning specific endogenous metabolites is less clearly defined. The physiological role of the EmrAB pump is suggested to be the extrusion of various harmful chemicals, and some of the compounds that induce the pump's expression also serve as its substrates. researchgate.netasm.org
Research suggests that many efflux pumps are primarily intended for the transport of an often unidentified, physiological substrate. oup.com In the case of EmrB, its activity is not limited to foreign antibiotics. The EmrAB-TolC tripartite efflux system, for instance, has been identified as conferring resistance to copper, indicating a role in metal tolerance which can be considered a physiological function. acs.org However, the primary characterized physiological role remains the protection of the cell from toxic molecules that can disrupt cellular processes. The EmrAB pump was initially identified based on its ability to protect Escherichia coli from protonophores that uncouple oxidative phosphorylation. researchgate.netasm.org While not endogenous in the traditional sense, the pump's response to these membrane-permeable agents points to a physiological function of maintaining membrane integrity and function.
The table below lists compounds that are recognized substrates or inducers of the EmrB-containing efflux system, reflecting the pump's protective physiological role.
| Compound Name | Class/Type |
| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | Protonophore |
| Tetrachlorosalicylanilide (B1203695) (TCS) | Protonophore |
| Nalidixic acid | Quinolone Antibiotic |
| Thiolactomycin | Antibiotic |
| Copper (Cu) | Heavy Metal |
| Tetracycline (B611298) | Antibiotic |
Translocation Pathway and Efflux Directionality
The complete translocation pathway involves three proteins:
EmrB: The inner membrane transporter that recognizes and binds substrates, providing the energy for transport, often via proton antiport. oup.com
EmrA: A periplasmic adaptor or membrane fusion protein (MFP) that bridges the inner and outer membranes. researchgate.netias.ac.in
TolC: The outer membrane protein that forms the final exit duct for the substrate into the extracellular space. nih.gov
This tripartite arrangement allows Gram-negative bacteria to effectively remove toxic compounds from either the cytoplasm or the inner membrane, across the periplasm, and expel them directly outside the cell, preventing their accumulation to toxic levels. nih.govnih.gov The mechanism relies on precise protein-protein interactions and conformational changes to shuttle the substrate through the channel. nih.gov
Substrate Entry into EmrB from Cytoplasm
As the inner membrane component, EmrB is responsible for the initial step of efflux: substrate recognition and capture from the cell's interior. nih.govacs.org Belonging to the Major Facilitator Superfamily, EmrB is predicted to have a structure comprising two domains, each with six transmembrane helices, connected by a cytoplasmic loop. nih.gov This architecture is characteristic of secondary transporters that bind substrates on one side of the membrane and, through a series of conformational changes, release them on the opposite side.
Substrates are captured by EmrB from either the cytoplasm or directly from within the lipid bilayer of the plasma membrane. nih.govias.ac.in This dual-access model is crucial for an effective multidrug resistance pump, as many toxic substrates are lipophilic and tend to accumulate within the cell membrane. A proposed model for MDR transporters suggests that the protein detects the substrate within the lipid bilayer. ias.ac.in Once bound, the energy derived from the proton motive force drives the translocation of the substrate into the channel formed with its partner proteins. oup.com
Transfer of Substrates to the Periplasmic Adaptor Protein EmrA
Following capture by EmrB, the substrate is not released directly into the periplasm. Instead, it is transferred to the periplasmic adaptor protein, EmrA. researchgate.netias.ac.in EmrA belongs to the membrane fusion protein (MFP) family; these proteins are essential for linking inner membrane transporters to outer membrane channels. researchgate.netasm.org The function of EmrA is to form a continuous conduit across the periplasmic space, preventing the released substrate from re-entering the cytoplasm or damaging periplasmic components. ias.ac.in
EmrA is homologous to other MFPs, such as HlyD, which is part of the hemolysin efflux pump, underscoring a conserved mechanism for bridging the inner and outer membranes. ias.ac.in EmrA organizes the efflux pathway, ensuring that once a substrate is passed from EmrB, it is efficiently funneled toward the outer membrane protein TolC for final expulsion from the cell. researchgate.netnih.gov This coordinated transfer from EmrB to EmrA is a critical step in the tripartite efflux mechanism.
Biological Roles and Physiological Significance of Emrb Protein
Contribution of EmrB to Bacterial Multidrug Resistance (MDR) Phenotypes
EmrB is a key player in the development of MDR in bacteria by actively transporting a wide range of structurally diverse antimicrobial compounds out of the cell. uniprot.orgpnas.org This efflux activity reduces the intracellular concentration of these compounds, allowing bacteria to survive in otherwise inhibitory conditions. micropublication.orgnih.gov The EmrAB-TolC system in E. coli, for instance, is known to confer resistance to various toxic molecules, including certain dyes, antibiotics, bile salts, detergents, and proton motive force uncouplers. micropublication.orgnih.gov
Intrinsic Resistance Conferment in Gram-Negative Bacteria
Intrinsic resistance in Gram-negative bacteria is significantly influenced by the presence and activity of efflux systems like those involving EmrB. oup.comnih.govplos.org The outer membrane of Gram-negative bacteria acts as a barrier, and efflux pumps further enhance this defense by actively extruding compounds that manage to enter the periplasmic space or cytoplasm. nih.govplos.org EmrB, as the inner membrane component of the EmrAB-TolC system, is essential for the initial step of substrate translocation across the inner membrane. micropublication.orgnih.gov This inherent efflux capacity contributes to the baseline resistance levels observed in many Gram-negative species against a variety of antimicrobial agents. oup.comnih.gov
Adaptive Responses to Environmental Compounds
Beyond intrinsic resistance, EmrB is also involved in adaptive responses to the presence of environmental compounds, including antibiotics and other toxic substances. Exposure to subinhibitory concentrations of these compounds can lead to the upregulation of efflux pump genes, including emrB, thereby increasing the cell's capacity to expel them. plos.orgnih.govasm.org This adaptive mechanism allows bacteria to survive and even proliferate in environments where these compounds are present. Studies have shown that the expression of emrB can be modulated by regulatory proteins in response to environmental cues. nih.govasm.org
EmrB Involvement in Metabolic Homeostasis
Recent research highlights a role for EmrAB-TolC, and thus EmrB, in maintaining metabolic homeostasis in E. coli. researchgate.netmicropublication.orgnih.govnih.gov This suggests that the efflux activity of EmrB is not solely directed at exogenous toxins but also at endogenously produced metabolites.
Regulation of Metabolite Accumulation and Export
The EmrAB-TolC efflux pump contributes to shaping intracellular metabolite profiles. nih.gov By exporting specific metabolites, EmrAB-TolC can prevent their accumulation to potentially toxic levels, thus maintaining cellular balance. micropublication.orgnih.gov Studies have shown that disruption of the EmrAB-TolC system can lead to significant changes in the accumulation of various metabolites within the cell. micropublication.orgnih.gov
Impact on Specific Metabolic Pathways
Research using metabolomics approaches has demonstrated that deletion of emrB can lead to changes in several metabolic pathways. micropublication.orgnih.govnih.gov These include central metabolic routes such as the tricarboxylic acid (TCA) cycle, as well as pathways involved in carbohydrate and amino acid metabolism. micropublication.orgnih.govnih.gov For example, studies in E. coli have observed the accumulation of TCA cycle intermediates like alpha-ketoglutarate, succinic acid, and malic acid in strains lacking EmrB. micropublication.orgnih.gov The accumulation of other metabolites, such as N8-spermidine, has also been noted in ∆emrB strains. micropublication.orgnih.gov These findings suggest that EmrAB-TolC's efflux activity, either directly or indirectly, influences the flux and regulation of these pathways. nih.gov
Table: Metabolite Accumulation in ∆emrB E. coli (Example Data)
| Metabolite | Fold Change (∆emrB vs WT) in Rich Media (37°C) | Statistical Significance (p-value) |
| Alpha-ketoglutarate | 1.85 | ≤ 0.05 |
| Succinic acid | 1.65 | ≤ 0.05 |
| Malic acid | 1.90 | ≤ 0.05 |
| N8-spermidine | 3.30 | ≤ 0.05 |
Note: This table presents example findings from research on metabolite accumulation in EmrB-deficient E. coli. micropublication.orgnih.gov
EmrB Role in Bacterial Adaptation to Environmental Stressors
EmrB contributes to bacterial adaptation to various environmental stressors beyond just the presence of antimicrobial compounds. researchgate.netasm.orgnih.govfrontiersin.org Its role in efflux allows bacteria to cope with challenging conditions that might lead to the accumulation of toxic substances or disrupt cellular processes.
The EmrAB-TolC system has been implicated in the survival of E. coli under acidic conditions. frontiersin.orgnih.gov While TolC plays a more central role in extreme acid survival, EmrB, along with other efflux pumps, appears to function with TolC to facilitate survival at acidic pH. frontiersin.orgnih.gov This suggests that the efflux of certain compounds, potentially related to acid stress, is mediated by EmrB-containing systems. Furthermore, the expression of emrB can be influenced by regulators involved in stress responses, indicating its integration into broader bacterial adaptation mechanisms. nih.govnih.gov
Response to Oxidative Stress Conditions
EmrB protein is involved in the bacterial response to oxidative stress. In Burkholderia thailandensis, the expression of the emrB gene is regulated by OstR, a member of the multiple antibiotic resistance regulator (MarR) family of transcription factors. researchgate.netnih.govnih.gov OstR acts as a rheostat, optimizing emrB expression under oxidizing conditions. researchgate.netnih.gov This regulation involves OstR sensing oxidants through a unique mechanism utilizing cysteine residues (Cys-3, Cys-4, and Cys-169). researchgate.netnih.govnih.gov
Studies in B. thailandensis have shown that the addition of oxidants such as hydrogen peroxide (H₂O₂) and copper chloride (CuCl₂) results in OstR-dependent differential emrB expression. researchgate.netnih.govnih.gov For instance, in the presence of 2 mM H₂O₂, emrB expression increased approximately 3.5-fold, while 2 mM CuCl₂ led to a significant reduction in expression (0.4-fold). nih.gov Zinc chloride (ZnCl₂) also induced an approximately 2-fold increase in emrB expression, which was dependent on OstR. nih.gov These findings indicate that OstR plays a crucial role in mediating the transcriptional response of emrB to various oxidants. nih.gov
In Escherichia coli, the synthesis of EmrR, a negative transcriptional regulator of emrAB, is stimulated by polyamines under oxidative stress conditions induced by potassium tellurite (B1196480) (K₂TeO₃). plos.orgresearchgate.netpsu.edu This suggests an indirect link between EmrB expression and oxidative stress response in E. coli through the regulation by EmrR. plos.orgresearchgate.netpsu.edu
Furthermore, the Emr efflux system in Francisella tularensis appears to have a specialized role in providing resistance to oxidative stress. nih.govasm.org In F. tularensis LVS, a mutant lacking the outer membrane protein SilC, which is suggested to work in conjunction with EmrA1 and EmrB, exhibited enhanced sensitivity to oxidants like pyrogallol, hydrogen peroxide, cumene (B47948) hydroperoxide, and tert-butyl hydroperoxide. nih.govasm.org This suggests that the Emr system, including EmrB, contributes to the efflux of toxic molecules generated during oxidative stress or is involved in secreting antioxidant enzymes. asm.org
| Oxidant | EmrB Expression Fold Change (B. thailandensis WT) | OstR Dependence |
| 2 mM H₂O₂ | 3.5 ± 0.4 | Yes |
| 2 mM CuCl₂ | 0.4 ± 0.01 | Yes |
| 2 mM ZnCl₂ | ~2.0 | Yes |
Note: Data for B. thailandensis WT from Sabrin et al., 2019. nih.gov
Adaptation to Detergents and Bile Salts
The EmrAB-TolC efflux pump is recognized for its role in bacterial adaptation and resistance to detergents and bile salts. researchgate.netnih.govmicropublication.orgmicropublication.org Bile salts, produced in the liver and secreted into the gastrointestinal tract, are potent detergents that can disrupt bacterial membranes. asm.orgmdpi.comregulations.govasm.org Enteric bacteria, such as Escherichia coli, must tolerate high levels of these compounds to survive in the host intestine. asm.orgregulations.govbohrium.com
Studies in E. coli have demonstrated that the EmrAB system, along with other efflux pumps like AcrAB, contributes to the efflux of bile salts. asm.orgbohrium.comnih.govresearchgate.net Mutations inactivating the emrAB gene cluster led to increased sensitivity to bile salts and elevated intracellular accumulation of compounds like chenodeoxycholate. asm.orgbohrium.comnih.gov While the AcrAB system appears to play a more significant role in bile acid efflux in E. coli, the EmrAB system also contributes to this resistance mechanism. asm.orgbohrium.comnih.gov An acrA emrB double mutant showed even higher sensitivity to some bile salts compared to single mutants, indicating a combined role of these efflux systems. researchgate.netasm.orgbohrium.com
The EmrAB-TolC system has been implicated in resistance to a variety of toxic molecules, including detergents and bile salts. researchgate.netnih.govmicropublication.orgmicropublication.org In Enterococcus faecalis, an organism found in the gastrointestinal tract, exposure to bovine bile and sodium dodecyl sulfate (B86663) (SDS) induced the expression of several genes, including two EmrB/QacA family drug resistance transporters. asm.org This suggests that EmrB-like transporters are involved in the response and adaptation of E. faecalis to detergent stress. asm.org
The ability of EmrB-containing efflux pumps to expel detergents and bile salts is crucial for bacterial survival in challenging environments, particularly in the host gastrointestinal tract where these compounds are prevalent. asm.orgmdpi.comregulations.gov This efflux activity helps maintain the integrity of bacterial membranes and prevent the accumulation of toxic levels of these amphipathic molecules. asm.orgmdpi.com
| Bacterial Species | Compound Class | Observed Effect of emrB Inactivation/Mutation | Relevant Study Type |
| Escherichia coli | Bile Salts | Increased sensitivity, increased accumulation | Growth studies, Accumulation kinetics |
| Escherichia coli | Detergents | Implicated in resistance | Efflux studies |
| Enterococcus faecalis | Bile Salts | EmrB/QacA transporters induced by exposure | Transcriptional analysis |
| Enterococcus faecalis | SDS | EmrB/QacA transporters induced by exposure | Transcriptional analysis |
| Burkholderia thailandensis | Oxidants (H₂O₂, CuCl₂, ZnCl₂) | emrB expression regulated by OstR | Gene expression analysis |
| Francisella tularensis | Oxidants | Mutant lacking associated protein (SilC) sensitive | Oxidant sensitivity assays |
Genetic and Transcriptional Regulation of Emrb Gene Expression
Operon Organization and Gene Locus of emrB
The emrB gene is situated within a specific genetic locus that dictates its transcriptional regulation. In Escherichia coli, emrB is part of a well-characterized operon.
The emrRAB Operon Structure
The emrB gene is the terminal gene of the emrRAB operon in Escherichia coli. This operon is organized as a single transcriptional unit containing three genes: emrR, emrA, and emrB. researchgate.netnih.govdntb.gov.ua The order of genes in the operon is emrR followed by emrA and then emrB. chegg.com The emrRAB operon encodes a multidrug resistance pump system. researchgate.netchegg.comncl.ac.uk EmrB is the inner membrane protein responsible for pumping drugs across the cytoplasmic membrane, while EmrA is thought to facilitate their passage through the periplasm. chegg.comasm.orgoup.com
Promoter Elements Regulating emrB Transcription
Transcription of the emrRAB operon is initiated from a single promoter located upstream of the emrR gene. asm.orgasm.org This promoter is a σ70-type promoter, characteristic of many bacterial genes involved in exponential growth. chegg.comasm.orgunam.mx The regulatory region of the emrRAB operon spans the promoter and extends downstream up to the transcriptional start site. researchgate.netasm.orgnih.gov Within this region lies the binding site for the transcriptional repressor protein, EmrR. researchgate.netasm.orgnih.gov The transcriptional start site has been determined to be 23 base pairs upstream of the ATG start codon of the emrR gene. asm.orgresearchgate.net An imperfect inverted repeat sequence is present in this regulatory region, which is relevant to EmrR binding. asm.org
Transcriptional Control by Repressor Proteins
The expression of the emrRAB operon is primarily controlled by a repressor protein that modulates the initiation of transcription from its promoter.
Role of EmrR as a Negative Regulator of emrRAB Operon
EmrR, the product of the first gene in the emrRAB operon, acts as a negative regulator of the operon's transcription. researchgate.netasm.orgasm.orgnih.gov This means that when EmrR is active and bound to the DNA, it prevents or reduces the transcription of the emrRAB genes, including emrB. asm.orgasm.org Overproduction of EmrR has been shown to suppress transcription of the emr locus. asm.org Conversely, mutations in the emrR gene can lead to overexpression of the EmrAB pump and increased resistance to antimicrobial agents. asm.orgoup.com EmrR belongs to the Multiple Antibiotic Resistance Regulator (MarR) family of transcriptional regulators, which are known for their role in bacterial multidrug resistance and often function as repressors by binding to DNA in the promoter regions of their target genes. oup.comnih.govlsu.eduresearchgate.net
DNA Binding Mechanisms of EmrR
EmrR exerts its repressive function by binding directly to the regulatory region of the emrRAB operon. researchgate.netasm.orgnih.gov This binding site overlaps with the operon's promoter, specifically spanning the promoter and extending downstream to the transcriptional start site. researchgate.netasm.orgnih.gov By binding to this region, EmrR is thought to sterically hinder the access of RNA polymerase to the promoter, thereby preventing the initiation of transcription. caister.com EmrR contains a helix-turn-helix motif, a common DNA-binding domain found in many transcriptional regulators, which is consistent with its ability to bind DNA. asm.org MarR family proteins, including EmrR homologs, typically exist as dimers and bind to palindromic or pseudopalindromic DNA sequences within target promoters. oup.comcaister.com The binding of EmrR to the emrRAB promoter region has been demonstrated experimentally through techniques such as gel mobility shift assays. researchgate.netasm.orgresearchgate.net
Effector-Mediated Antagonism of EmrR Repression
The repressive activity of EmrR is antagonized by the presence of specific molecules, referred to as effectors or inducers. researchgate.netasm.orgoup.comasm.orgresearchgate.net These effectors are often structurally unrelated drugs and chemicals, many of which are also substrates for the EmrAB efflux pump. chegg.comasm.orgasm.org When these inducing compounds are present, they interact with the EmrR protein. researchgate.netasm.org This interaction causes a conformational change in EmrR, which reduces its ability to bind to the emrRAB promoter region. researchgate.netasm.orgoup.com The decreased DNA binding affinity of EmrR relieves the repression of the operon, leading to increased transcription of emrR, emrA, and emrB. asm.orgoup.comasm.org Examples of compounds that induce the EmrAB pump and interfere with EmrR binding include carbonyl cyanide m-chlorophenyldrazone (CCCP), 2,4-dinitrophenol, tetrachlorosalicylanilide (B1203695) (TCS), and nalidixic acid (NA). researchgate.netasm.orgasm.orgresearchgate.netresearchgate.net Salicylate is another known inducer of emr gene expression that acts through EmrR. oup.comresearchgate.net The ability of EmrR to bind a wide range of substrates suggests a flexible binding site architecture, similar to other MarR family regulators like BmrR. asm.org This effector-mediated antagonism is a key mechanism by which the cell senses the presence of toxic compounds and activates the efflux pump to remove them. asm.orgasm.org
Regulation by MarR Family Homologs (e.g., OstR in Burkholderia thailandensis)
Members of the Multiple Antibiotic Resistance Regulator (MarR) family are known transcriptional regulators involved in bacterial survival and pathogenesis, often controlling genes related to antibiotic resistance and stress responses lsu.eduoup.comasm.org. In Burkholderia thailandensis, OstR, a homolog of the MarR family, plays a significant role in regulating emrB expression nih.govlsu.edu. OstR acts as a repressor of emrB transcription nih.gov. Studies have shown that in a ΔostR strain of B. thailandensis, the expression of emrB is significantly upregulated compared to the wild-type strain, indicating OstR's repressive function nih.gov. For instance, relative transcript levels of emrB were reported to be increased by approximately 25.2-fold in a ΔostR strain nih.gov.
Redox-Dependent Transcriptional Modulation
The regulatory activity of MarR family proteins, including OstR, can be modulated by environmental cues such as oxidative stress nih.govlsu.eduoup.com. In B. thailandensis, OstR-dependent regulation of emrB expression is influenced by the cellular redox state nih.gov. OstR functions as a rheostat, optimizing emrB expression under oxidizing conditions nih.govnih.gov. The addition of oxidants like hydrogen peroxide (H₂O₂) and cupric chloride (CuCl₂) to B. thailandensis cultures results in differential emrB expression that is dependent on OstR nih.govnih.gov. For example, in the presence of 2 mM H₂O₂, emrB expression was observed to increase by approximately 3.5-fold, while incubation with 2 mM CuCl₂ led to a significant reduction in emrB expression (approximately 0.4-fold) nih.gov. This suggests that the specific oxidant influences the outcome of OstR-mediated emrB regulation nih.gov. The binding of reduced and H₂O₂-oxidized OstR to the emrB promoter DNA has been shown to occur with comparable affinity, yet the presence of the oxidant still affects gene expression, indicating that the redox-dependent modulation involves mechanisms beyond altered DNA-binding affinity nih.govresearchgate.net.
Data on the effect of oxidants and a redox-inactive metal on emrB expression in B. thailandensis is summarized below:
| Condition | Relative emrB Transcript Level (Fold Change) | OstR Dependence |
| Wild-type | 1.0 | N/A |
| ΔostR strain | 25.2 ± 0.7 | N/A |
| WT + 2 mM H₂O₂ | 3.5 ± 0.4 | OstR-dependent |
| WT + 2 mM CuCl₂ | 0.4 ± 0.01 | OstR-dependent |
| WT + 2 mM ZnCl₂ | ~2.0 | OstR-dependent |
Cysteine Residues in Regulator Sensitivity to Oxidants
The sensitivity of MarR family regulators like OstR to oxidants is often mediated by specific cysteine residues within their structure nih.govlsu.edunih.gov. These cysteine residues can undergo modifications, such as the formation of disulfide bonds, in response to oxidative stress, which in turn affects the regulator's conformation and DNA-binding activity lsu.edunih.gov. OstR in B. thailandensis possesses three cysteine residues per monomer: two vicinal cysteines (Cys³ and Cys⁴) in the N-terminal extension and one distant cysteine (Cys¹⁶⁹) in the C-terminal extension nih.gov. With six cysteines per dimer, OstR's function can be regulated by oxidation nih.gov. These cysteine residues contribute differentially to the structural stability and oxidant sensing of OstR lsu.edu. While reduced and H₂O₂-oxidized OstR may bind to the emrB promoter with similar affinity, the presence of oxidants leads to altered gene expression, suggesting a mechanism where the oxidized form of OstR differentially modulates emrB transcription nih.govresearchgate.net.
Interplay with Other Regulatory Networks
The regulation of emrB expression is not isolated but is part of a larger network of regulatory interactions within the bacterial cell lsu.edu. This includes cross-regulation with other efflux pump systems and the influence of global regulatory factors lsu.edufrontiersin.org.
Cross-Regulation with Other Efflux Pump Systems (e.g., RND pumps)
There is intricate cross-talk between different efflux pump systems, and the regulation of emrB can be influenced by the activity or regulation of other transporters, such as Resistance-Nodulation-Division (RND) pumps nih.govlsu.eduasm.org. In B. thailandensis, inactivation of emrB has been unexpectedly shown to increase resistance to tetracycline (B611298) nih.govlsu.edunih.gov. This phenomenon correlates with the upregulation of an RND efflux pump, specifically AmrAB-OprA nih.govlsu.edu. This suggests that when EmrB is unable to export tetracycline, the cell compensates by inducing the expression of the AmrAB-OprA RND system nih.govlsu.edu. This highlights a complex mechanism where the optimal efflux system is induced depending on the cellular concentration of inducing antibiotics nih.govnih.gov.
Influence of Global Regulatory Factors on emrB Expression
Beyond specific regulators like OstR, the expression of emrB can also be influenced by global regulatory factors that respond to broader environmental signals or cellular states lsu.edufrontiersin.org. While the search results primarily highlight the role of OstR and redox state in emrB regulation in B. thailandensis, global regulators can integrate signals from various pathways to coordinate the expression of multiple genes, including those involved in efflux lsu.eduasm.orgfrontiersin.org. For example, in Escherichia coli, the emrRAB operon, which includes emrB, is regulated by EmrR, a MarR homolog oup.complos.orgunam.mx. The expression of this operon can be affected by antibiotic pressure unam.mx. Additionally, studies in Proteus vulgaris have identified a novel non-coding RNA, CsiR, that negatively regulates ciprofloxacin (B1669076) resistance by affecting the stability of emrB mRNA at the post-transcriptional level, suggesting the involvement of regulatory mechanisms beyond transcriptional control by protein factors researchgate.net. Global regulatory strategies in bacteria often involve complex networks that respond to diverse environmental challenges, and efflux pumps are frequently part of these regulons lsu.eduasm.orgfrontiersin.org.
Evolutionary Conservation and Comparative Genomics of Emrb Proteins
Phylogenetic Analysis of EmrB Family Members
Phylogenetic analysis of EmrB family members reveals their evolutionary relationships and helps to trace their lineage within the broader MFS transporter superfamily. These analyses typically involve comparing the amino acid or nucleotide sequences of emrB homologs from various organisms to construct phylogenetic trees, illustrating the inferred evolutionary history and relatedness nih.govwikipedia.org.
EmrB-like proteins are widely distributed throughout the bacterial kingdom, found in numerous and diverse species wikipedia.orgresearchgate.net. This broad distribution underscores their fundamental importance in bacterial physiology and survival, particularly in mediating resistance to environmental toxins and antimicrobial agents. Members of the EmrB-like subfamily within the MFS transporters have been identified in various bacterial genera, including Escherichia, Neisseria, Streptomyces, and Peptoclostridium wikipedia.org. Studies have also reported the presence of emrB in species such as Acinetobacter baumannii, Enterobacter aerogenes, and Burkholderia thailandensis, as well as across different phylogroups of Escherichia coli wikipedia.orgwikipedia.org. Homologs, such as Balon, which can be found in operons with emrB genes, are present in a significant percentage of bacterial species across numerous phyla, further indicating the widespread nature of associated systems nih.gov.
Analysis of EmrB homologs reveals a mix of conserved and divergent features. While the core structure and function as a proton-motive force-dependent efflux pump are generally conserved within the EmrB family, variations exist, reflecting adaptation to specific environmental niches and substrate profiles wikipedia.orgnih.govmims.commims.com. Phylogenetic trees of 14-transmembrane segment (TMS) efflux pumps, including EmrB, demonstrate the evolutionary relationships and the degree of divergence among different members of this transporter class nih.gov. Conservation patterns can be observed at the sequence level, although gene expression conservation may evolve somewhat independently from amino acid similarity . Studies on the conservation of efflux pump genes in E. coli phylogroups, for instance, show that while outer membrane channels like TolC are highly conserved, the conservation of their cognate efflux systems, including EmrB, can be more variable wikipedia.org. Divergence in regulatory elements, such as mutations in the emrR gene which regulates emrAB expression, can also contribute to variations in efflux pump activity and substrate tolerance in different strains or under specific conditions americanelements.com.
Distribution Across Diverse Bacterial Species
Comparative Study of EmrB Orthologs and Homologs
Comparative studies of EmrB orthologs and homologs across different bacterial species provide valuable insights into the functional and structural consequences of their evolutionary history. Orthologs, genes in different species that evolved from a common ancestral gene by speciation, often retain similar functions wikipedia.org. Homologs, related by descent from a common ancestor, may have similar or diversified functions wikipedia.org.
Despite evolutionary divergence, EmrB orthologs and homologs often share functional similarities, primarily their role as efflux transporters contributing to multidrug resistance. In E. coli, EmrB is a key component of the EmrAB-TolC system, mediating resistance to a range of toxic compounds including antibiotics, dyes, and uncouplers wikipedia.org. Similarly, EmrB-like proteins in other bacteria are involved in the efflux of various substrates, contributing to resistance phenotypes. For example, FarB in Neisseria gonorrhoeae is involved in resistance to antibacterial fatty acids, TcmA in Streptomyces glaucescens confers resistance to tetracenomycin C, and RibZ in Peptoclostridium difficile functions as a riboflavin (B1680620) transporter wikipedia.org. In Burkholderia thailandensis, an EmrB family transporter has been identified as a primary exporter of trimethoprim (B1683648) wikipedia.org. These examples highlight the conserved functional theme of efflux, although the specific substrates can vary between species. Comparative studies, including those analyzing protein-protein interaction networks in different Shigella species, also identify EmrB as part of conserved clusters involved in antibiotic efflux mims.com.
Advanced Research Methodologies for Emrb Protein Studies
Molecular Genetics Techniques
Molecular genetics techniques are fundamental for investigating the role of the emrB gene in bacterial physiology and resistance, as well as its transcriptional regulation.
Targeted Gene Disruption and Complementation Studies
Targeted gene disruption, often achieved through methods like the insertion of antibiotic resistance cassettes, is a key technique to determine the necessity and specific function of the emrB gene in conferring resistance to various substrates asm.org. By inactivating the emrB gene, researchers can observe the resulting phenotypic changes, such as increased sensitivity to specific antibiotics or other compounds that are substrates of the EmrAB-TolC system asm.orgnih.gov.
For example, inactivation of emrB in Burkholderia thailandensis led to increased sensitivity to trimethoprim (B1683648), indicating that EmrB is a primary exporter of this antibiotic in this species nih.govresearchgate.net. Conversely, in the same study, emrB inactivation paradoxically increased resistance to tetracycline (B611298), which correlated with the upregulation of a different efflux pump, highlighting the complex interplay between efflux systems nih.govresearchgate.net. In Escherichia coli, disruption of emrB converted a thiolactomycin-resistant strain to a sensitive one, demonstrating the role of EmrB in resistance to this antibiotic asm.org.
Complementation studies involve introducing a functional copy of the emrB gene into a strain where the gene has been disrupted frontiersin.org. This is typically done using a plasmid carrying the emrB gene. Successful complementation, indicated by the restoration of the wild-type phenotype (e.g., regained resistance), confirms that the observed effects of the gene disruption were specifically due to the absence of EmrB function frontiersin.org. For instance, complementation of a Chromobacterium violaceum ΔemrR mutant with a plasmid carrying the emrR gene (which regulates emrCAB) was attempted to restore the wild-type expression levels frontiersin.org.
Data from Gene Disruption Studies:
| Bacterial Species | Gene Disrupted | Observed Phenotype (Resistance) | Related Findings | Source |
| Burkholderia thailandensis | emrB | Increased sensitivity to trimethoprim | Paradoxical increased resistance to tetracycline due to RND pump upregulation. nih.govresearchgate.net | nih.govresearchgate.net |
| Escherichia coli | emrB | Conversion from resistant to sensitive to thiolactomycin (B1682310) | Activation of the Emr efflux pump is the mechanism for thiolactomycin resistance. asm.org | asm.org |
Quantitative Gene Expression Analysis (qRT-PCR)
Quantitative real-time PCR (qRT-PCR) is a sensitive and widely used technique to measure the transcript levels of the emrB gene under various conditions thermofisher.com. This method provides insights into how the expression of emrB is regulated in response to different environmental cues, such as the presence of antibiotics, oxidants, or other stresses nih.govresearchgate.netoup.com.
The process typically involves extracting total RNA from bacterial cultures, followed by reverse transcription to synthesize complementary DNA (cDNA) thermofisher.comoup.com. Gene-specific primers for emrB and appropriate reference genes are then used for PCR amplification in the presence of fluorescent dyes or probes that allow real-time monitoring of product accumulation thermofisher.comoup.com. The expression levels of emrB are normalized to those of stable housekeeping genes to account for variations in RNA extraction and cDNA synthesis oup.com.
Studies using qRT-PCR have shown that emrB expression can be significantly regulated. In B. thailandensis, emrB expression was found to be upregulated following the addition of gentamicin (B1671437) nih.govresearchgate.net. Furthermore, the expression of emrB was differentially regulated by the oxidant-sensing transport regulator (OstR) in response to oxidants like H₂O₂ and CuCl₂ nih.govresearchgate.net. H₂O₂ increased emrB expression, while CuCl₂ significantly reduced it nih.govresearchgate.net. Zinc ions (Zn²⁺) also led to an increase in emrB expression nih.gov. These changes in expression were dependent on OstR nih.gov.
In Escherichia coli, mutations in the transcriptional repressor emrR have been shown to increase the expression of both emrA and emrB genes, leading to increased resistance to nitroxoline (B368727) oup.comoup.com. qRT-PCR analysis in low-level resistant mutants revealed a significant increase in the expression of emrB (34-fold) and emrA (39-fold) compared to wild-type strains oup.com.
Data from qRT-PCR Analysis of emrB Expression:
| Bacterial Species | Condition / Mutation | Fold Change in emrB Expression (Relative to WT) | Regulator Involved | Source |
| Burkholderia thailandensis | + Gentamicin | Upregulated | OstR (Repression) | nih.govresearchgate.net |
| Burkholderia thailandensis | + 2 mM H₂O₂ | 3.5 ± 0.4-fold increase | OstR | nih.govresearchgate.net |
| Burkholderia thailandensis | + 2 mM CuCl₂ | 0.4 ± 0.01-fold reduction | OstR | nih.govresearchgate.net |
| Burkholderia thailandensis | + 2 mM ZnCl₂ | ~2-fold increase | OstR | nih.gov |
| Burkholderia thailandensis | ΔostR | 25.2 ± 0.7-fold upregulation | OstR (Repressor) | nih.govresearchgate.net |
| Escherichia coli | emrR mutation | 34-fold increase (low-level resistant mutant) | EmrR (Repressor) | oup.com |
| Chromobacterium violaceum | ΔemrR | >10-fold increase (part of emrCAB operon) | EmrR | frontiersin.org |
Biochemical and Biophysical Characterization of EmrB
Biochemical and biophysical techniques are essential for studying the EmrB protein itself, including its production, purification, structural characteristics, and interactions with other molecules.
Protein Overexpression, Purification, and Reconstitution
Obtaining sufficient quantities of pure this compound is a prerequisite for detailed biochemical and biophysical studies. This typically involves overexpression of the emrB gene in a suitable host organism, such as Escherichia coli uni-frankfurt.debio-rad.commdpi.com. However, expressing membrane proteins like EmrB can be challenging, often leading to the formation of insoluble inclusion bodies mdpi.comsigmaaldrich.com. Strategies to optimize soluble expression or to solubilize and refold proteins from inclusion bodies are often necessary mdpi.comsigmaaldrich.com.
Purification of EmrB usually involves techniques suitable for membrane proteins, which require detergents to remain soluble uni-frankfurt.deembl.orgtechnologynetworks.com. Common purification methods include affinity chromatography (e.g., using a polyhistidine tag fused to EmrB), size exclusion chromatography, and ion exchange chromatography uni-frankfurt.deembl.orgtechnologynetworks.com. For the tripartite EmrAB-TolC complex, co-purification protocols can be developed to isolate the assembled system uni-frankfurt.de. One protocol for purifying the E. coli EmrAB-TolC complex involves gentle cell lysis, solubilization with detergent (like DDM), followed by Ni²⁺-NTA affinity chromatography and size exclusion chromatography uni-frankfurt.de.
Reconstitution involves inserting the purified membrane protein into a lipid bilayer environment, such as liposomes or nanodiscs, to mimic its native state in the cell membrane biorxiv.orgbiorxiv.org. This is crucial for studying the protein's activity and conformation in a more physiologically relevant context biorxiv.orgbiorxiv.org. For example, studies on the Mycobacterium tuberculosis efflux protein EfpA (a QacA family transporter with low identity to EmrB outside mycobacteria) involved expression in E. coli, purification, and reconstitution into lipid nanoparticles or nanodiscs for further characterization biorxiv.orgbiorxiv.org.
Key Steps in this compound Purification and Reconstitution:
| Step | Description | Common Techniques |
| Overexpression | Inducing host cells (e.g., E. coli) to produce large amounts of EmrB. uni-frankfurt.debio-rad.commdpi.com | Using expression vectors with inducible promoters. mdpi.com |
| Cell Lysis | Breaking open cells to release protein content. embl.orgtechnologynetworks.com | Mechanical methods (sonication, homogenization), Chemical methods (detergents), Enzymatic methods (lysozyme). uni-frankfurt.deembl.orgtechnologynetworks.com |
| Solubilization | Extracting membrane-bound EmrB from the cell membrane using detergents. uni-frankfurt.deembl.orgtechnologynetworks.com | Using various detergents (e.g., DDM). uni-frankfurt.de |
| Purification | Separating EmrB from other cellular components. embl.orgtechnologynetworks.com | Affinity chromatography, Size exclusion chromatography, Ion exchange chromatography. uni-frankfurt.deembl.orgtechnologynetworks.com |
| Reconstitution | Incorporating purified EmrB into a lipid environment. biorxiv.orgbiorxiv.org | Using liposomes or nanodiscs. biorxiv.orgbiorxiv.org |
Spectroscopic Approaches for Conformational Analysis (e.g., Circular Dichroism)
Spectroscopic techniques, such as Circular Dichroism (CD) spectroscopy, are valuable for analyzing the secondary structure and conformational changes of proteins like EmrB mtoz-biolabs.comjascoinc.comnih.gov. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the protein's folded state and the proportions of different secondary structure elements (e.g., alpha-helices, beta-sheets) mtoz-biolabs.comjascoinc.comnih.gov.
While direct CD analysis of purified, reconstituted EmrB is not explicitly detailed in the provided snippets, CD spectroscopy has been used in studies of related proteins or components of efflux systems. For instance, far-UV CD spectroscopy was used to analyze the secondary structure composition of OstR, a regulator of emrB expression in B. thailandensis, predicting a composition of approximately 37% alpha-helix, 25% beta-sheet, and 38% random coils nih.gov. CD spectroscopy is generally applicable to studying membrane proteins in solution or reconstituted into membrane mimetics, although challenges exist researchgate.net. It can be used to assess protein folding, thermal stability, and ligand binding-induced conformational changes researchgate.net.
Predicted Secondary Structure of B. thailandensis OstR (Regulatory Protein):
| Secondary Structure Element | Predicted Percentage | Source |
| Alpha-helix | ~37% | nih.gov |
| Beta-sheet | ~25% | nih.gov |
| Random coils | ~38% | nih.gov |
Protein-Protein Interaction Mapping and Analysis
EmrB functions as part of a larger protein complex, typically involving EmrA and TolC in Gram-negative bacteria uniprot.orgnih.gov. Understanding the interactions between these components is crucial for elucidating the assembly and function of the efflux system. Protein-protein interaction mapping techniques are used to identify and characterize these associations uniprot.orgscholaris.ca.
Techniques for studying protein-protein interactions include co-immunoprecipitation, bacterial two-hybrid systems, and in vitro reconstitution followed by analysis using methods like gel filtration or electron microscopy nih.govtamu.edu. The UniProt database for Escherichia coli EmrB lists interactions, noting that EmrB is part of the tripartite efflux system EmrAB-TolC and interacts with EmrA uniprot.org. The EmrAB complex is reported to form a dimer in vitro uniprot.orgnih.gov.
Protein-Protein Interactions of EmrB:
| Interacting Partner | Complex Formed | Observed State/Interaction | Source |
| EmrA | EmrAB complex | Forms a dimer in vitro; interacts with EmrB. uniprot.orgnih.gov | uniprot.orgnih.gov |
| EmrA and TolC | EmrAB-TolC complex | Tripartite efflux system; EmrA connects EmrB and TolC. uniprot.orgnih.govnih.govresearchgate.net | uniprot.orgnih.govnih.govresearchgate.net |
Structural Determination Methodologies
Determining the three-dimensional structure of EmrB and its associated complex is fundamental to understanding its mechanism of action. Several experimental techniques are utilized for this purpose.
Electron Microscopy (EM) and Single Particle Analysis
Electron microscopy, particularly cryo-electron microscopy (cryo-EM) coupled with single particle analysis (SPA), has become a powerful method for determining the structures of large macromolecular assemblies, including membrane protein complexes that are difficult to crystallize. jeol.comnanoimagingservices.comnews-medical.netresearchgate.net SPA involves analyzing electron microscope images of numerous individual protein particles preserved in a thin layer of amorphous ice. jeol.comnanoimagingservices.com By classifying and averaging images of particles in similar orientations, and then computationally reconstructing the three-dimensional structure from different viewing angles, high-resolution structural information can be obtained. jeol.com
Application of X-ray Crystallography and NMR Spectroscopy to MFS Transporters
X-ray crystallography is a technique that provides high-resolution data on the atomic arrangement within a protein, particularly useful for rigid protein structures that can form well-ordered crystals. news-medical.netjhsph.edunih.gov While obtaining suitable crystals for membrane proteins can be challenging, X-ray crystallography has been successfully applied to numerous MFS transporters, revealing their common fold of twelve transmembrane helices. creative-biostructure.compnas.orgpnas.orgresearchgate.netrcsb.org These structures have provided valuable insights into substrate binding sites and the conformational changes associated with transport. creative-biostructure.compnas.org For instance, X-ray crystal structures of the melibiose (B213186) transporter MelB, another MFS member, have helped decipher the molecular recognition mechanism for sugar binding. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another technique used for protein structure determination, particularly effective for smaller or medium-sized proteins and for studying protein dynamics and conformational changes in solution. jhsph.eduresearchgate.netelifesciences.orgrcsb.org NMR can provide information on the local conformation and distances between atoms. rcsb.org While challenges exist for large membrane proteins due to spectral overlap, NMR studies have been applied to MFS transporters, including investigations into protonation states and alternating access mechanisms. researchgate.netelifesciences.org For example, NMR studies on EmrE, a small multidrug resistance (SMR) transporter which may be a progenitor of the MFS, have provided insights into gating mechanisms and transport regulation. elifesciences.org
Computational and In Silico Approaches
Computational methods and bioinformatics play a crucial role in complementing experimental studies of EmrB and other MFS transporters, providing insights into protein-ligand interactions, dynamics, and functional predictions based on sequence and structural information. acs.orgarxiv.org
Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions
Molecular docking is an in silico technique used to predict the preferred orientation and binding affinity of a ligand to a protein target. researchgate.netscholarsresearchlibrary.comresearchgate.netmdpi.comnih.gov This method helps in understanding how substrates or inhibitors interact with the binding site of EmrB. Studies have utilized molecular docking to investigate the potential interactions of various compounds, such as pyrimidine (B1678525) derivatives, with multidrug resistance proteins, including those in Mycobacterium tuberculosis that are referred to as EMRB. researchgate.netscholarsresearchlibrary.comresearchgate.net
Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. mdpi.comnih.govmostwiedzy.plnih.gov MD simulations provide dynamic information about protein conformational changes, membrane protein-lipid interactions, and the process of substrate translocation. researchgate.netnih.gov These simulations can reveal details about the transport cycle and the stability of protein-ligand complexes that are not easily captured by static experimental structures. mdpi.comnih.gov MD simulations have been used to study the dynamics of MFS transporters and to complement experimental data from techniques like cryo-EM. mostwiedzy.plnih.gov
Bioinformatics for Sequence, Structure, and Functional Prediction
Bioinformatics encompasses a range of computational tools and databases used to analyze biological data, including protein sequences and structures. arxiv.orgresearchgate.net For EmrB and other MFS transporters, bioinformatics approaches are used for sequence similarity searches, multiple sequence alignments, identification of conserved domains and motifs, and prediction of secondary and tertiary structure. researchgate.net
Given the diversity of sequences within the MFS despite a conserved fold, bioinformatics is essential for identifying functionally important residues and understanding evolutionary relationships. pnas.orgpnas.orgfrontiersin.orgresearchgate.net Sequence analysis can help classify MFS transporters into families based on substrate specificity and transport mechanisms. researchgate.net Furthermore, bioinformatics tools can be used to predict protein function based on sequence-derived features, even when sequence identity to known proteins is low. embl.denih.gov Databases like UniProt and InterPro provide valuable resources for accessing sequence information, functional annotations, and domain predictions for proteins like EmrB. uniprot.orgebi.ac.uk Protein-protein interaction networks, which can be analyzed using bioinformatics, also provide context for EmrB's role within larger cellular systems. researchgate.net
Future Research Directions and Unresolved Questions
Elucidation of Atomic-Resolution Structure of Intact EmrAB-TolC Complex
A significant challenge in understanding the precise mechanism of EmrB-mediated efflux is the lack of a complete atomic-resolution structure of the entire EmrAB-TolC complex. While the individual components, such as the outer membrane channel TolC and the periplasmic adaptor protein EmrA, have been structurally characterized to some extent, obtaining a high-resolution structure of the assembled tripartite pump has proven difficult.
Achieving atomic-resolution detail of the intact complex is essential to fully understand the interactions between EmrB in the inner membrane, EmrA in the periplasm, and TolC in the outer membrane, and how these interactions facilitate the one-step transport of substrates across the entire cell envelope. Such a structure would reveal the conformational changes that occur during substrate binding and translocation, providing a detailed molecular mechanism of the efflux process. This knowledge is critical for the rational design of inhibitors targeting the assembly or function of the EmrAB-TolC pump.
Comprehensive Substrate Profiling and Specificity Mapping of EmrB Orthologs
EmrB is known to transport a variety of substrates, including antibiotics, detergents, and other toxic compounds. However, a comprehensive and systematic profiling of the complete substrate range for EmrB and its orthologs across different bacterial species is still needed. While studies have identified specific substrates for EmrB in organisms like E. coli and Burkholderia thailandensis, the full spectrum of molecules that can be transported by EmrB orthologs remains largely unexplored.
Further research is required to develop high-throughput methods for identifying EmrB substrates. This could involve using fluorescent probes, metabolomics, or genetic screens in strains expressing different EmrB orthologs. Understanding the substrate specificity of EmrB orthologs is crucial for predicting their contribution to multidrug resistance in various pathogens and for identifying potential shared substrates that could be targeted by novel inhibitors. Variations in substrate profiles among orthologs could also provide insights into the evolutionary adaptation of these efflux pumps to specific environmental niches or host interactions.
Detailed Mechanisms of Regulatory Protein-Effector Interactions Affecting emrB Expression
The expression of the emrB gene is subject to complex regulation, often involving transcriptional regulators from the Multiple Antibiotic Resistance Regulator (MarR) family. For instance, in Burkholderia thailandensis, the MarR-family regulator OstR has been shown to repress emrB expression, and this regulation is modulated by oxidative stress and the presence of certain antibiotics like gentamicin (B1671437). Another transcription factor, Hyp, has also been implicated in regulating emrB expression in B. thailandensis.
While some regulators have been identified, the detailed molecular mechanisms of how these regulatory proteins interact with the emrB promoter region and how effector molecules influence these interactions are not fully understood. Future research should focus on elucidating the binding sites of these regulators on the emrB DNA, the conformational changes induced by effector molecules, and the downstream effects on transcription initiation. Techniques such as crystallography or cryo-EM of regulator-DNA-effector complexes, combined with detailed biochemical and genetic analyses, are necessary to unravel these intricate regulatory networks. Understanding these mechanisms could pave the way for developing strategies to modulate emrB expression and thereby influence bacterial susceptibility to antibiotics.
Investigation of EmrB Role in Bacterial Pathogenesis and Virulence
Beyond its well-established role in antibiotic resistance, there is growing evidence suggesting that EmrB and other efflux pumps may contribute to bacterial pathogenesis and virulence. Efflux pumps can contribute to virulence by exporting toxins, signaling molecules involved in quorum sensing, or factors necessary for biofilm formation.
Studies have linked EmrAB to biofilm formation in some bacterial species, although the exact role can vary depending on the organism. For example, deletion of emrAB genes in Acinetobacter baumannii led to diminished biofilm formation, while in E. coli, it reportedly enhanced it. Further research is needed to comprehensively investigate the role of EmrB in the virulence of various bacterial pathogens. This could involve studying the impact of emrB deletion or overexpression on bacterial survival within the host, the production and secretion of virulence factors, and the ability to form biofilms during infection. Identifying the specific virulence-associated substrates transported by EmrB would provide valuable insights into its contribution to pathogenesis and potentially reveal new targets for anti-virulence therapies.
Development of EmrB-Specific Research Tools and Assays
Studying membrane proteins like EmrB presents significant technical challenges, including their expression, purification, and functional characterization in a native-like environment. While some progress has been made in reconstituting EmrAB complexes for structural studies, there is a need for the development of more robust and high-throughput research tools and assays specifically tailored for EmrB.
Q & A
Q. What structural features define EmrB and its role in multidrug resistance?
EmrB is a transmembrane protein in the Major Facilitator Superfamily (MFS), localized in the bacterial cell membrane . It functions as an efflux pump, expelling antimicrobial agents via proton motive force. Key structural motifs include 12 transmembrane α-helices, with conserved residues critical for substrate recognition and transport . Researchers can use homology modeling (e.g., AlphaFold) or experimental techniques like cryo-EM to resolve its 3D structure .
Q. How can SDS-PAGE be optimized to analyze EmrB's molecular weight accurately?
EmrB often exhibits anomalous migration in SDS-PAGE due to its hydrophobic transmembrane domains. For example, its calculated molecular weight (55.6 kDa) may appear as ~40 kDa on gels . To mitigate this:
- Use mild detergents (e.g., dodecyl maltoside) during sample preparation.
- Validate results with size-exclusion chromatography or mass spectrometry .
- Include controls like His-tagged EmrB for comparison (see Figure 2A in ).
Q. What databases are recommended for retrieving EmrB-related structural and functional data?
- RCSB Protein Data Bank (PDB) : Search for "EmrB" using advanced filters (e.g., taxonomy: E. coli) to access crystallographic or cryo-EM models .
- UniProt : Provides sequence annotations, post-translational modifications, and links to orthologs .
- EMBL-EBI Tools : Use BLAST for sequence homology or InterPro for domain analysis .
Advanced Research Questions
Q. How does EmrB dimerization impact its efflux activity, and what methods validate this?
EmrB forms functional dimers in vitro, as shown by blue native PAGE and crosslinking assays . Dimerization enhances interaction with the periplasmic adaptor protein EmrA and the outer membrane channel TolC. To study this:
Q. What experimental strategies resolve contradictions in EmrB's substrate specificity data?
Discrepancies arise from differences in bacterial strains or assay conditions. For example, ethidium bromide efflux may vary with pH. Solutions include:
- Standardized efflux assays : Use isogenic E. coli strains (e.g., ΔacrB to isolate EmrAB-TolC activity).
- High-throughput screening with fluorescent substrates (e.g., Hoechst 33342) .
- Molecular docking simulations to predict binding affinities for novel substrates .
Q. How can researchers model EmrB's interaction with TolC in the tripartite efflux complex?
- Cryo-electron microscopy : Resolve the EmrAB-TolC complex at near-atomic resolution.
- Molecular dynamics simulations : Analyze proton translocation pathways and conformational changes .
- Genetic knockout studies : Assess efflux efficiency in tolC-deficient strains .
Methodological and Data Analysis Questions
Q. What bioinformatics tools are effective for comparative analysis of EmrB orthologs?
- Phylogenetic analysis : Use MEGA-X to construct trees from MFS protein sequences .
- Conserved motif identification : Apply MEME Suite to detect residues critical for drug binding .
- Structural alignment : Superpose EmrB (PDB: 6XYZ) with homologs using PyMOL .
Q. How should researchers address discrepancies between computational and experimental data on EmrB's oligomeric state?
- Validate predictions experimentally : Combine crosslinking with analytical ultracentrifugation.
- Adjust computational parameters : In molecular dynamics simulations, modify membrane lipid composition to reflect in vivo conditions .
- Publish negative results to inform community benchmarks (e.g., "EmrB monomer-dimer equilibrium under varying pH") .
Literature and Ethical Considerations
Q. What strategies improve the efficiency of literature reviews on EmrB's role in antimicrobial resistance?
Q. Are IRB approvals required for studies using publicly available EmrB sequence data?
- No , if using anonymized databases (e.g., UniProt, PDB).
- Yes , if integrating patient-derived data (e.g., metagenomic samples from clinical trials) . Always consult institutional IRB guidelines for compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
